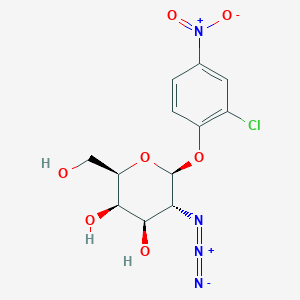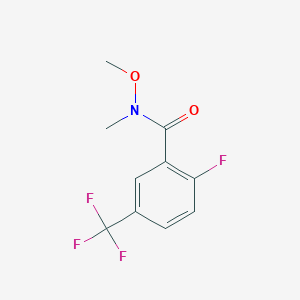
2-Fluoro-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide is an organic compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-fluoro-5-(trifluoromethyl)benzoic acid with N-methoxy-N-methylamine under specific conditions to form the desired benzamide derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents to ensure the economic viability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Hydrolysis typically requires acidic or basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond would yield 2-fluoro-5-(trifluoromethyl)benzoic acid and N-methoxy-N-methylamine.
Aplicaciones Científicas De Investigación
2-Fluoro-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or activation of their functions. The methoxy and fluoro groups also contribute to the compound’s overall reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-fluoro-N-methoxy-N-methylbenzamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
2-Methoxy-5-(trifluoromethyl)aniline: Contains a trifluoromethyl group but lacks the amide functionality.
Uniqueness
2-Fluoro-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide is unique due to the combination of its trifluoromethyl, methoxy, and fluoro groups, which impart distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and specific reactivity .
Propiedades
Fórmula molecular |
C10H9F4NO2 |
|---|---|
Peso molecular |
251.18 g/mol |
Nombre IUPAC |
2-fluoro-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C10H9F4NO2/c1-15(17-2)9(16)7-5-6(10(12,13)14)3-4-8(7)11/h3-5H,1-2H3 |
Clave InChI |
KJQRUWUULADNAN-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)C1=C(C=CC(=C1)C(F)(F)F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




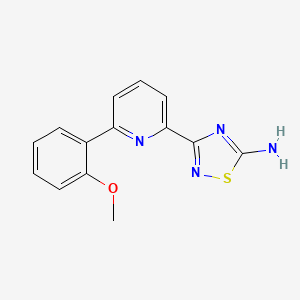
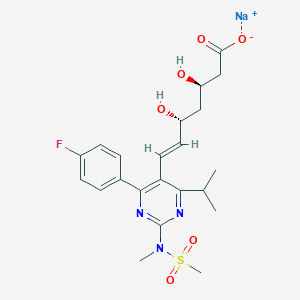

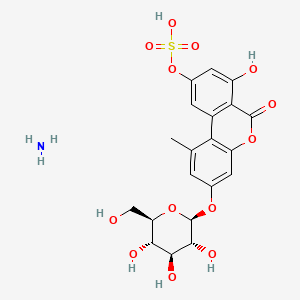
![N-Tosyl-5,6,7,7a-tetrahydro-1H-cyclopenta[d]pyridazine-2(4aH)-carboxamide](/img/structure/B13847854.png)
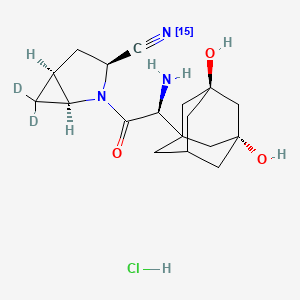
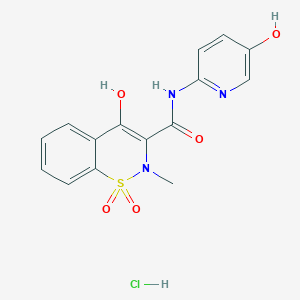
![(2R,4S,6R)-2-(hydroxymethyl)-6-[(Z)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B13847866.png)
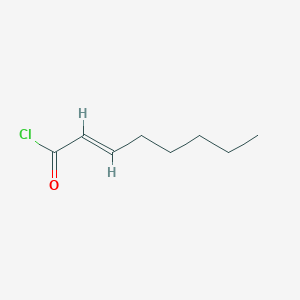
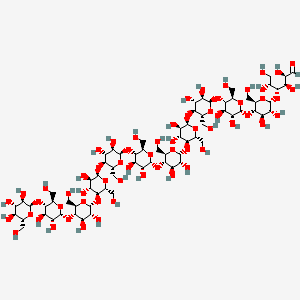
![N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-{[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-1H-pyrrole-3-carboxamide](/img/structure/B13847884.png)
